1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
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Overview
Description
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Piperazine Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzothiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Biological Studies: The compound is used in studies related to its antibacterial and antifungal properties.
Chemical Biology: It serves as a probe in studying the mechanisms of various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Similar structure with a phenyl group instead of a tosyl group.
Uniqueness
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group, in particular, makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-17-6-9-19-20(14-17)30-22(23-19)25-12-10-24(11-13-25)21(26)15-31(27,28)18-7-4-16(2)5-8-18/h4-9,14H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKDVOVCNUCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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